

Application Note: Quantification of O-Acetylserine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Acetylserine

Cat. No.: B1663856

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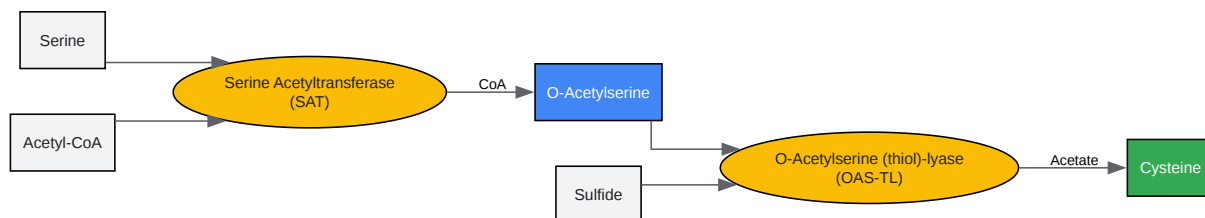
For Researchers, Scientists, and Drug Development Professionals

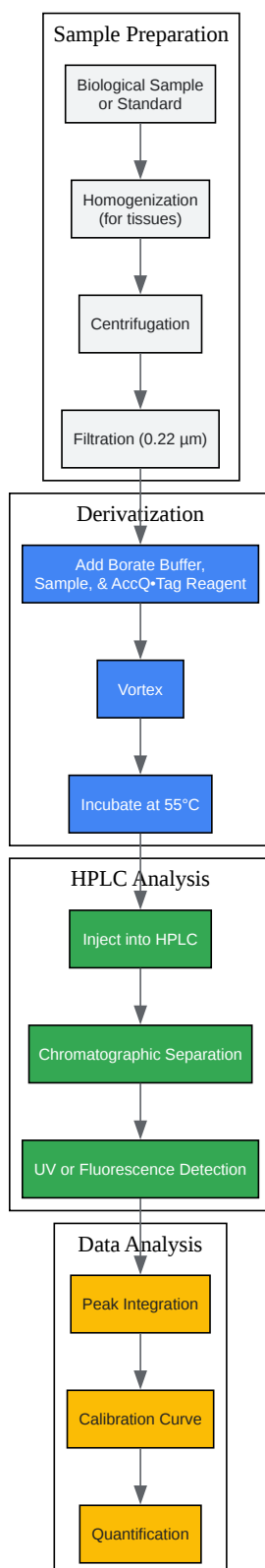
Introduction

O-Acetylserine (OAS) is a critical intermediate in the biosynthesis of cysteine in plants and bacteria.[1][2] The quantification of OAS is essential for studying sulfur metabolism, amino acid biosynthesis, and for the development of novel therapeutics targeting these pathways. This application note provides a detailed protocol for the sensitive and reproducible quantification of **O-Acetylserine** in biological samples using a pre-column derivatization method with reversed-phase high-performance liquid chromatography (RP-HPLC) and UV detection. An alternative, highly sensitive fluorescence detection method is also described.

O-Acetylserine Biosynthesis Pathway

In bacteria and plants, cysteine is synthesized in a two-step pathway. First, serine is acetylated by serine acetyltransferase (SAT) to form **O-Acetylserine** (OAS). Subsequently, **O-acetylserine** (thiol)-lyase (OAS-TL) catalyzes the replacement of the acetyl group with sulfide to produce cysteine.[2][3][4] This pathway is tightly regulated, with OAS acting as a signaling molecule that can influence gene expression related to sulfur assimilation.





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- To cite this document: BenchChem. [Application Note: Quantification of O-Acetylserine using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663856#protocol-for-o-acetylserine-quantification-using-hplc]

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